An In-depth Technical Guide to Oleyl Ricinoleate: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to Oleyl Ricinoleate: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl Ricinoleate (CAS No. 36781-75-6) is a unique ester synthesized from ricinoleic acid and oleyl alcohol. Ricinoleic acid, a hydroxylated unsaturated fatty acid, is the primary component of castor oil, constituting up to 90% of its fatty acid content[1]. The presence of a hydroxyl group and a double bond within its structure imparts distinctive chemical and physical properties, making it a versatile molecule in various industrial and pharmaceutical applications[1]. Oleyl alcohol, the other constituent, is an unsaturated fatty alcohol derived from the reduction of oleic acid. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of Oleyl Ricinoleate, with a focus on its potential applications in research and drug development.
Chemical Structure and Identification
Oleyl Ricinoleate is the ester formed through the condensation of the carboxylic acid group of ricinoleic acid with the hydroxyl group of oleyl alcohol. Its molecular formula is C36H68O3, and it has a molecular weight of 548.92 g/mol [2].
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Caption: Chemical structure of Oleyl Ricinoleate.
Physicochemical Properties
| Property | Value (Predicted/Estimated) | Reference/Note |
| Molecular Formula | C36H68O3 | [2] |
| Molecular Weight | 548.92 g/mol | [2] |
| CAS Number | 36781-75-6 | [2] |
| Density | ~0.89 g/cm³ | Predicted |
| Boiling Point | ~621.9 °C at 760 mmHg | Predicted |
| Physical State | Viscous liquid | Based on properties of similar esters |
| Solubility | Insoluble in water; Soluble in organic solvents | Based on its lipophilic structure |
Synthesis and Characterization
Synthesis
Oleyl Ricinoleate is synthesized via the esterification of ricinoleic acid with oleyl alcohol. This reaction can be catalyzed by acids or enzymes.
Experimental Protocol: Acid-Catalyzed Esterification
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Reactant Preparation: Ricinoleic acid and oleyl alcohol are mixed in a suitable molar ratio (e.g., 1:1 or with a slight excess of one reactant) in a round-bottom flask. A solvent such as toluene can be used to facilitate the reaction and remove water azeotropically.
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Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.
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Reaction: The mixture is heated to reflux with continuous stirring. The water produced during the reaction is removed using a Dean-Stark apparatus.
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Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.
Caption: Key signaling pathways modulated by ricinoleic acid.
Signaling Pathways of Oleic Acid
Oleic acid, from which oleyl alcohol is derived, is also known to be involved in various cellular signaling processes:
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PI3K Signaling Pathway: Oleic acid has been shown to protect against insulin resistance by regulating genes related to the PI3K signaling pathway.[3]
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Angiogenesis: Oleic acid can act as an initiator of angiogenesis, the formation of new blood vessels, by activating pathways involving AKT and PI3K.[4]
Potential Applications in Drug Development
The unique properties of Oleyl Ricinoleate and its components make it a molecule of interest for drug development professionals:
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Drug Delivery: Both ricinoleic acid and oleic acid are explored for their potential in enhancing the transdermal delivery of drugs.[5] The lipophilic nature of Oleyl Ricinoleate makes it a suitable candidate as an excipient in formulations for poorly water-soluble drugs. It can be a component of the oily core in nanocapsules for drug delivery.[6]
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Therapeutic Agent: Given the inhibitory effects of ricinoleic acid on calcineurin and GSK-3β, Oleyl Ricinoleate could serve as a prodrug for the controlled release of ricinoleic acid, potentially offering therapeutic benefits in inflammatory and metabolic diseases.
Conclusion
Oleyl Ricinoleate is a well-defined chemical entity with potential applications in various scientific and industrial fields. Its synthesis from renewable resources like castor oil and oleic acid adds to its appeal. For researchers and drug development professionals, understanding the chemical properties and the biological activities of its constituent molecules opens avenues for its use as a novel excipient in drug delivery systems or as a basis for the development of new therapeutic agents. Further research into the specific experimental properties and biological effects of the intact ester is warranted to fully exploit its potential.
References
- 1. ambujasolvex.com [ambujasolvex.com]
- 2. researchgate.net [researchgate.net]
- 3. Oleic Acid Protects Against Insulin Resistance by Regulating the Genes Related to the PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleic Acid, Cholesterol, and Linoleic Acid as Angiogenesis Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Recent advances in polymer shell oily-core nanocapsules for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
